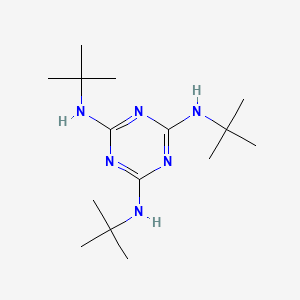
N,N',N''-Tris(tert-butyl)-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-Tris-(tert-butyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound known for its unique structure and properties. It belongs to the class of triazine compounds, which are characterized by a six-membered ring containing three nitrogen atoms. The presence of tert-butyl groups attached to the nitrogen atoms enhances its stability and makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-Tris-(tert-butyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with tert-butylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with tert-butylamine groups. The process can be summarized as follows:
Starting Materials: Cyanuric chloride and tert-butylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Procedure: Cyanuric chloride is added to the solvent, followed by the slow addition of tert-butylamine. The mixture is stirred for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure N,N’,N’'-Tris-(tert-butyl)-1,3,5-triazine-2,4,6-triamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale production required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’'-Tris-(tert-butyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.
Scientific Research Applications
N,N’,N’'-Tris-(tert-butyl)-1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,N’,N’'-Tris-(tert-butyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl groups enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tri-tert-butylbenzene: Similar in structure but lacks the triazine ring.
N,N’,N’'-Tris-(tert-butyl)-1,3,5-benzenetriamine: Contains a benzene ring instead of a triazine ring.
Uniqueness
N,N’,N’'-Tris-(tert-butyl)-1,3,5-triazine-2,4,6-triamine is unique due to its triazine ring structure, which imparts distinct chemical and physical properties. The presence of three nitrogen atoms in the ring enhances its reactivity and makes it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
16268-98-7 |
|---|---|
Molecular Formula |
C15H30N6 |
Molecular Weight |
294.44 g/mol |
IUPAC Name |
2-N,4-N,6-N-tritert-butyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C15H30N6/c1-13(2,3)19-10-16-11(20-14(4,5)6)18-12(17-10)21-15(7,8)9/h1-9H3,(H3,16,17,18,19,20,21) |
InChI Key |
XYKRYUFUYDCUFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC(C)(C)C)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















